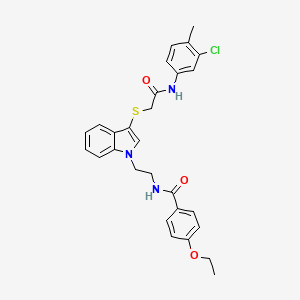

![molecular formula C11H14ClNO2 B2546714 3-Chloro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2199971-86-1](/img/structure/B2546714.png)

3-Chloro-2-[(oxan-3-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

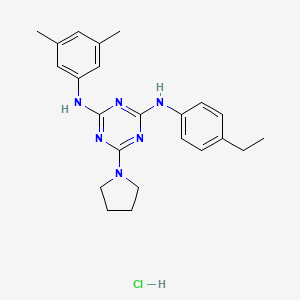

The molecular structure of “3-Chloro-2-[(oxan-3-yl)methoxy]pyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 2nd and 3rd positions by a methoxy group and a chloro group, respectively .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that “this compound” could participate in such reactions, given the presence of a halogen (chlorine) in its structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a flash point of 57.3±21.8 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Research shows that substituted pyridines, including compounds similar to "3-Chloro-2-[(oxan-3-yl)methoxy]pyridine," play a crucial role in organic synthesis. For instance, the lithiation of chloro- and methoxypyridines has been investigated, indicating the importance of such structures in creating lithiated intermediates for further chemical transformations. The availability of protons on the pyridine nucleus is critical for complete C-3 lithiation, proposing a mechanism involving the formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Material Science

In the context of materials science, complexes with pyridine derivatives, including methoxypyridine structures, demonstrate unique coordination geometries and potential applications in magnetic and electronic materials. For example, the synthesis and structural analysis of tetranuclear lanthanide(III) complexes with a seesaw geometry showcase the utility of pyridine derivatives in developing novel materials with specific magnetic properties (Goura, Walsh, Tuna, & Chandrasekhar, 2014).

Environmental Chemistry

The methane mono-oxygenase enzyme from Methylococcus capsulatus has been found to oxidize a wide range of compounds, including methane derivatives and potentially compounds with structures similar to "this compound." This enzyme's broad substrate specificity suggests its applicability in bioremediation and the transformation of environmental pollutants (Colby, Stirling, & Dalton, 1977).

properties

IUPAC Name |

3-chloro-2-(oxan-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-4-1-5-13-11(10)15-8-9-3-2-6-14-7-9/h1,4-5,9H,2-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYZCLHEJGGZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)